(5-Nitrothiophen-3-yl)methanesulfonyl chloride
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Overview
Description
(5-Nitrothiophen-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C5H4ClNO4S2 and a molecular weight of 241.68 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a nitro group at the 5-position and a methanesulfonyl chloride group at the 3-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrothiophen-3-yl)methanesulfonyl chloride typically involves the nitration of thiophene followed by sulfonylation. The nitration process introduces a nitro group to the thiophene ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitrothiophene is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrothiophen-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Pyridine, triethylamine, amines, alcohols, thiols
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Ester Derivatives: Formed by substitution with alcohols
Sulfonothioate Derivatives: Formed by substitution with thiols
Amino Derivatives: Formed by reduction of the nitro group
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring
Scientific Research Applications
(5-Nitrothiophen-3-yl)methanesulfonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Nitrothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (5-Nitrothiophen-2-yl)methanesulfonyl chloride
- (4-Nitrothiophen-3-yl)methanesulfonyl chloride
- (5-Nitrothiophen-3-yl)ethanesulfonyl chloride
Uniqueness
(5-Nitrothiophen-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of both nitro and sulfonyl chloride groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
(5-nitrothiophen-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-5(7(8)9)12-2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZJGMOZICSUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CS(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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